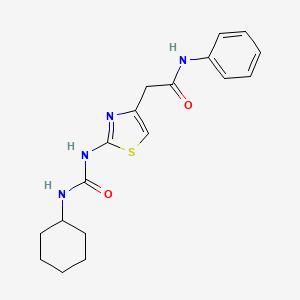

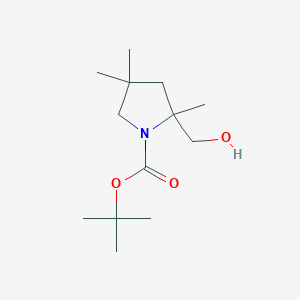

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride, is a complex molecule that appears to be related to a family of piperazine derivatives. These derivatives are often studied for their potential pharmacological properties and are synthesized through various chemical reactions involving piperazine as a core structure.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including electrochemical synthesis, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with nucleophiles to form arylthiobenzazoles . Another method includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . Additionally, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate for cetirizine hydrochloride, involves reduction, bromination, and reaction with anhydrous piperazine . A similar compound, 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethanol, is prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . Lastly, a green microwave-assisted synthesis approach has been used to create 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, demonstrating the versatility of methods available for synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various analytical techniques. For instance, the crystal structure of a related compound was determined using X-ray diffraction, which showed a conventional chair conformation for the piperazine ring . This structural information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions. Electrochemical oxidation can lead to Michael addition reactions with 2-SH-benzazoles . The reaction conditions, such as temperature and molar ratios, are critical for achieving high yields and purity of the final products, as demonstrated in the synthesis of cetirizine intermediates . The use of microwave irradiation can also accelerate reactions, such as the click cyclocondensation to form 1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the conformation and potential reactivity of the compound . The solubility, melting point, and stability of these compounds can vary significantly, affecting their suitability for different applications, including medicinal chemistry.

科学的研究の応用

Arylpiperazine Derivatives in Drug Development

Arylpiperazine derivatives have been extensively studied for their diverse pharmacological properties. These compounds, including those with chlorophenyl, thiazolyl, and thiophenyl groups, have shown a wide range of therapeutic potentials in treating neuropsychiatric disorders, acting as ligands for dopamine receptors, and being investigated for their antimicrobial and anti-inflammatory properties.

Neuropsychiatric Applications : Arylpiperazine derivatives have reached clinical application stages, primarily for treating depression, psychosis, or anxiety. Compounds like buspirone, nefazodone, and trazodone demonstrate extensive metabolism, including N-dealkylation to 1-aryl-piperazines, highlighting their importance in medicinal chemistry for CNS-related therapies (Caccia, 2007).

Dopamine Receptors and Cognitive Effects : Certain arylpiperazine derivatives, specifically acting on dopamine receptors, have been explored for their pro-cognitive effects. These findings suggest a nuanced interaction with dopamine receptor subtypes, influencing memory and cognitive functions, with implications for designing drugs affecting the renin-angiotensin system and dopaminergic interactions (Braszko, 2010).

Antipsychotic and Antidepressant Effects : The exploration of arylpiperazine derivatives for D2-like receptor affinity has contributed significantly to developing novel antipsychotics and antidepressants. The design and synthesis of these ligands focus on improving selectivity and potency, with several derivatives showing better activity than standard drugs, indicating potential future drug development avenues (Sikazwe et al., 2009).

Broad Therapeutic Potential : The review and development of piperazine derivatives for therapeutic use, including antipsychotic, anticancer, anti-inflammatory, and antiviral agents, reflect the broad potential and flexibility of this moiety in drug discovery. The modification of substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamics properties of the resulting molecules, highlighting the scaffold's utility in diverse therapeutic areas (Rathi et al., 2016).

特性

IUPAC Name |

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS2.ClH/c21-16-5-3-15(4-6-16)18-14-27-19(22-18)13-23-7-9-24(10-8-23)20(25)12-17-2-1-11-26-17;/h1-6,11,14H,7-10,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLABJOOMUCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)